(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol
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Overview
Description
(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol , also known as BCP alcohol , is a fascinating compound due to its unique structure. The bicyclo[1.1.1]pentane (BCP) motif has garnered considerable interest in both pharmaceutical and material science fields. Its three-dimensional carbon framework serves as a versatile bioisostere, replacing functional groups like phenyl, tert-butyl, and alkyne, thereby influencing pharmacokinetic properties and material properties .
Molecular Structure Analysis
The molecular structure of This compound features a bicyclo[1.1.1]pentane core with a butyl substituent. The strained carbocyclic framework contributes to its intriguing properties and reactivity .
Chemical Reactions Analysis
BCP alcohols can participate in various chemical reactions, including C–H functionalization. The direct C–H insertion strategy allows the formation of new C–C bonds at the tertiary position of BCPs, demonstrating that highly strained molecules can undergo such transformations without compromising their integrity .
Properties
IUPAC Name |
(3-butyl-1-bicyclo[1.1.1]pentanyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-9-5-10(6-9,7-9)8-11/h11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAYYMWTAQTSFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC12CC(C1)(C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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